molecular formula C25H30N2O6 B13400982 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B13400982
M. Wt: 454.5 g/mol
InChI Key: QBKSRKYSUKNAMY-UHFFFAOYSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound is particularly significant in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves multiple steps:

    Protection of Amino Groups: The amino groups are protected using fluorenylmethoxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the protected amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is used as a building block in the synthesis of complex peptides and proteins. Its protecting groups allow for selective reactions, making it invaluable in solid-phase peptide synthesis.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable peptides makes it useful in the development of peptide-based drugs.

Medicine

In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it a candidate for creating drugs with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of synthetic peptides for research and therapeutic purposes. Its role in automated peptide synthesizers highlights its importance in large-scale peptide production.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The fluorenylmethoxycarbonyl and tert-butoxycarbonyl groups prevent unwanted reactions, allowing for the selective formation of peptide bonds. The compound interacts with various enzymes and molecular targets, facilitating the synthesis of specific peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
  • Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysine

Uniqueness

What sets ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid apart is its specific configuration and the presence of both Fmoc and Boc protecting groups. This dual protection allows for greater flexibility and selectivity in peptide synthesis, making it a valuable tool in both research and industrial applications.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-13-12-16(14-22(28)29)27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)

InChI Key

QBKSRKYSUKNAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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